N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C26H27N3O3S2 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory effects . The specific targets can vary depending on the exact structure of the derivative and its functional groups.
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function . The specific mode of action can depend on the exact structure of the derivative and its functional groups.
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some benzothiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial effects .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives are known to have various effects at the molecular and cellular level, often leading to the inhibition or death of target cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
The role of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide in biochemical reactions is multifaceted. It has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific biomolecules involved .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-5-18-29(4-2)34(31,32)22-16-12-19(13-17-22)25(30)27-21-14-10-20(11-15-21)26-28-23-8-6-7-9-24(23)33-26/h6-17H,3-5,18H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIKYGPLGPCMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.